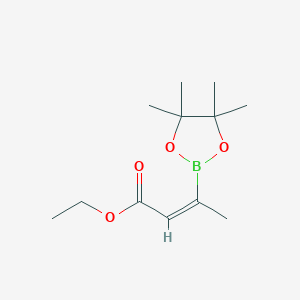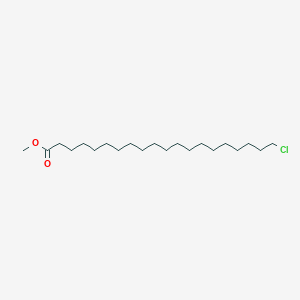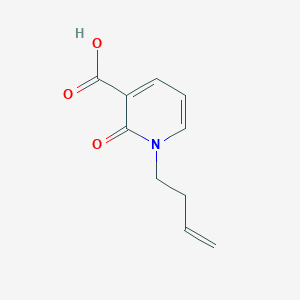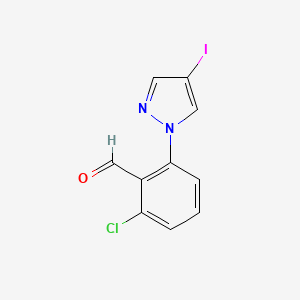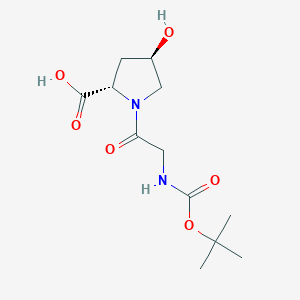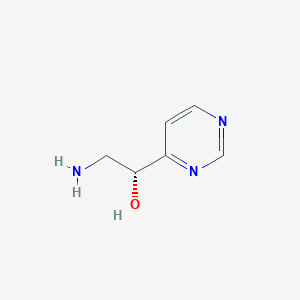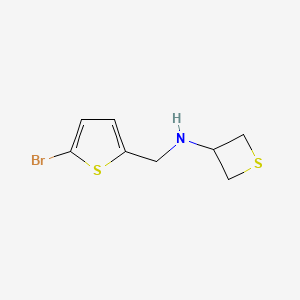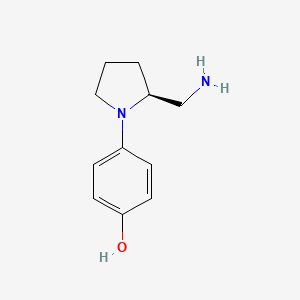
(3,5-Dichloro-2-iodophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dichloro-2-iodophenyl)methanamine is a chemical compound with the molecular formula C7H6Cl2IN. It is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications. The compound has a molecular weight of 301.9 g/mol and is often used in pharmaceutical testing and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-2-iodophenyl)methanamine typically involves the iodination of a precursor compound, followed by amination. One common method includes the reaction of 3,5-dichloro-2-iodobenzene with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed and reacted under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichloro-2-iodophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while substitution reactions can produce a variety of substituted phenylmethanamines.
Scientific Research Applications
(3,5-Dichloro-2-iodophenyl)methanamine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (3,5-Dichloro-2-iodophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3,5-Dichloro-2-iodophenyl)methanamine include:
- (3,5-Dichloro-2-fluorophenyl)methanamine
- (3,5-Dichloro-2-bromophenyl)methanamine
- (3,5-Dichloro-2-chlorophenyl)methanamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chlorine and iodine atoms, which confer distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation .
Properties
Molecular Formula |
C7H6Cl2IN |
|---|---|
Molecular Weight |
301.94 g/mol |
IUPAC Name |
(3,5-dichloro-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6Cl2IN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 |
InChI Key |
NSLVGOZHXKTKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)I)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13338864.png)
![3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B13338865.png)
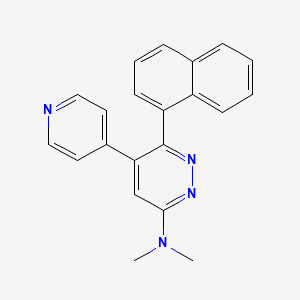
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)
